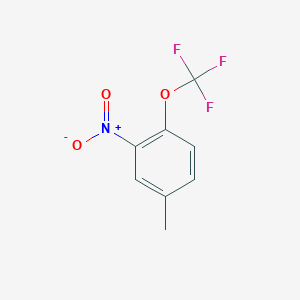

3-硝基-4-(三氟甲氧基)甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Trifluorotoluene, a related compound, is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor . A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is synthesized via nitration followed by reduction .科学研究应用

Medicinal Chemistry and Drug Development

The trifluoromethoxy group enhances the lipophilicity and metabolic stability of drug candidates. Researchers have incorporated CF₃OT into various pharmacophores to improve bioavailability, receptor binding, and overall drug efficacy. For instance, CF₃OT derivatives have been explored as antiviral agents, kinase inhibitors, and anti-inflammatory drugs .

Agrochemicals and Pesticides

CF₃OT-containing compounds exhibit potent pesticidal activity. By modifying the CF₃O group, scientists have developed novel herbicides, fungicides, and insecticides. These compounds offer improved selectivity, reduced environmental impact, and enhanced crop protection .

Materials Science

The trifluoromethoxy moiety influences material properties, making CF₃OT derivatives valuable in designing functional materials. Researchers have utilized them in liquid crystals, organic light-emitting diodes (OLEDs), and photovoltaic devices. The electron-withdrawing nature of CF₃O enhances charge transport and stability .

Organic Synthesis and Catalysis

CF₃OT serves as a versatile building block in synthetic chemistry. It participates in cross-coupling reactions, C–H activation, and transition-metal-catalyzed transformations. Researchers have harnessed its reactivity for the synthesis of complex molecules and natural products .

Radical Chemistry

The trifluoromethoxy radical (CF₃O•) is generated from CF₃OT derivatives. This radical participates in diverse radical reactions, including fluorination, cyclization, and functional group transformations. Its unique reactivity has implications for designing new synthetic methodologies .

Fluorine-18 Radiolabeling

In positron emission tomography (PET) imaging, fluorine-18 (¹⁸F) is a valuable radionuclide. CF₃OT derivatives serve as precursors for introducing ¹⁸F into organic molecules. These radiolabeled compounds enable non-invasive visualization of biological processes in vivo .

属性

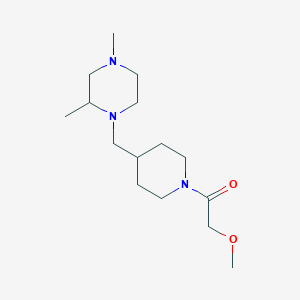

IUPAC Name |

4-methyl-2-nitro-1-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-5-2-3-7(15-8(9,10)11)6(4-5)12(13)14/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCLAJIRLJQSGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(trifluoromethoxy)toluene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dimethyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2681987.png)

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681988.png)

![1-(4-fluorobenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2681990.png)

![6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2681994.png)

![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2681998.png)

![3-(2,2-Dimethylpropyl)-6-methylpyrido[3,2-d][1,2]oxazole-4-carboxylic acid](/img/structure/B2682001.png)

![[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2682002.png)

![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2682010.png)